5-Methyl-1,3,4-oxadiazole-2-sulfonamide
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Overview
Description
5-Methyl-1,3,4-oxadiazole-2-sulfonamide is a heterocyclic compound featuring a five-membered ring containing two nitrogen atoms, one oxygen atom, and a sulfonamide group. This compound is part of the oxadiazole family, known for its diverse biological activities and applications in various fields, including medicinal chemistry and agriculture .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1,3,4-oxadiazole-2-sulfonamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of methylhydrazine with carbon disulfide to form methylthiosemicarbazide, which is then cyclized with sulfuric acid to yield the desired oxadiazole derivative .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions, such as temperature and pressure, are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-1,3,4-oxadiazole-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can yield corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxadiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are used under basic conditions.
Major Products: The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted oxadiazoles .
Scientific Research Applications
5-Methyl-1,3,4-oxadiazole-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-1,3,4-oxadiazole-2-sulfonamide involves its interaction with specific molecular targets and pathways:
Antibacterial Activity: The compound inhibits bacterial growth by interfering with the synthesis of folic acid, a crucial component for bacterial DNA replication.
Anticancer Activity: It acts on various enzymes and pathways, such as thymidylate synthase and histone deacetylase, to inhibit cancer cell proliferation.
Comparison with Similar Compounds
1,2,4-Oxadiazole: Known for its antimicrobial and anticancer properties.
1,3,4-Thiadiazole: Exhibits similar biological activities but differs in its sulfur atom in place of oxygen.
Uniqueness: 5-Methyl-1,3,4-oxadiazole-2-sulfonamide stands out due to its sulfonamide group, which enhances its solubility and biological activity compared to other oxadiazole derivatives .
Properties
Molecular Formula |
C3H5N3O3S |
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Molecular Weight |
163.16 g/mol |
IUPAC Name |
5-methyl-1,3,4-oxadiazole-2-sulfonamide |
InChI |
InChI=1S/C3H5N3O3S/c1-2-5-6-3(9-2)10(4,7)8/h1H3,(H2,4,7,8) |
InChI Key |
DFJUGCOTFVEQCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(O1)S(=O)(=O)N |
Origin of Product |
United States |
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